(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
[(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino] N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c22-16-9-6-10-17(13-16)23-21(26)30-24-18(15-7-2-1-3-8-15)14-29-20-12-5-4-11-19(20)25(27)28/h1-13H,14H2,(H,23,26)/b24-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIKMGIFMRFZIU-MOHJPFBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=CC=C2)Cl)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHClNO
Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | Contains phenyl and nitrophenyl groups |
| Functional Groups | Carbamate, nitro, and amine groups |
| Configuration | E configuration around the double bond |
The biological activity of This compound has been linked to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, nitrophenyl derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds containing nitro groups often display antimicrobial activity. The presence of the nitrophenoxy moiety may enhance this effect by disrupting microbial cell membranes or interfering with metabolic pathways .
- Enzyme Inhibition : The carbamate group may act as an inhibitor for certain enzymes involved in metabolic processes, potentially leading to altered pharmacokinetics of co-administered drugs .
1. Anticancer Efficacy
In a study evaluating the anticancer activity of various nitrophenyl derivatives, it was found that compounds similar to This compound exhibited significant cytotoxic effects against human leukemia cells. The IC values ranged from 10 µM to 20 µM, indicating potent activity .
2. Antimicrobial Testing
Another investigation assessed the antimicrobial properties of related carbamate compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing their potential as novel antimicrobial agents .
In Vitro Studies
In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations above 10 µM .
In Vivo Studies
Animal models have been utilized to further explore the therapeutic potential of this compound. In murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues from Literature
Table 1: Key Structural Features of Compared Compounds
Lipophilicity and Physicochemical Properties
Lipophilicity (log k) is a critical determinant of bioavailability. The target compound’s nitro and chloro groups likely increase its log k compared to simpler carbamates like chlorpropham. Data from analogous compounds (4a–i) show log k values ranging from 1.8–3.2 , influenced by substituents:
Key Findings :
- Carbamates with chlorophenyl groups (e.g., 4a–i) show broad-spectrum antimicrobial activity, attributed to urea and carbamate moieties disrupting microbial membranes .
- Chlorpropham ’s agricultural use highlights the role of simplicity and stability in agrochemical design .
- The target compound ’s nitro group may enhance binding to enzymes via π-π stacking or redox interactions, analogous to nitrophenyl-containing drugs like chloramphenicol.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
